molecular formula C13H13NO3 B14016162 ethyl 7-acetyl-1H-indole-2-carboxylate

ethyl 7-acetyl-1H-indole-2-carboxylate

Cat. No.: B14016162
M. Wt: 231.25 g/mol
InChI Key: ZVBBXVOPPDQXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-acetyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl ester group at the 2-position and an acetyl group at the 7-position. The indole scaffold is known for its biological activity and is a key structure in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-acetyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The acetylation at the 7-position can be achieved using acetyl chloride in the presence of a base such as pyridine. The esterification at the 2-position involves the reaction of the indole-2-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-acetyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation. The acetyl and ester groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 7-acetyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 7-acetyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-7-9-5-4-6-10(8(2)15)12(9)14-11/h4-7,14H,3H2,1-2H3

InChI Key

ZVBBXVOPPDQXSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.